- Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor Complex, Chemistry - A European Journal, 2018, 24(65), 17210-17214

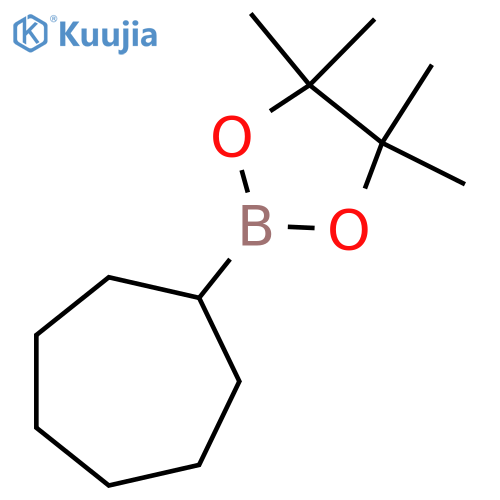

Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)

931583-43-6 structure

商品名:Cycloheptylboronic acid, pinacol ester

CAS番号:931583-43-6

MF:C13H25BO2

メガワット:224.147404432297

MDL:MFCD16618961

CID:842381

Cycloheptylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- cycloheptenyl boronic acid pinacol ester

- Cycloheptylboronic acid pinacol ester

- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- Cycloheptylboronic acid, pinacol ester

-

- MDL: MFCD16618961

- インチ: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3

- InChIKey: SXXIRRKFRJTGRV-UHFFFAOYSA-N

- ほほえんだ: O1C(C)(C)C(C)(C)OB1C1CCCCCC1

計算された属性

- せいみつぶんしりょう: 224.19500

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

じっけんとくせい

- PSA: 18.46000

- LogP: 3.80300

Cycloheptylboronic acid, pinacol ester セキュリティ情報

Cycloheptylboronic acid, pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Cycloheptylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB273495-1 g |

Cycloheptylboronic acid, pinacol ester; 98% |

931583-43-6 | 1g |

€297.00 | 2023-06-22 | ||

| TRC | C987878-100mg |

Cycloheptylboronic acid, pinacol ester |

931583-43-6 | 100mg |

$98.00 | 2023-05-18 | ||

| Fluorochem | 216152-1g |

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

931583-43-6 | 95% | 1g |

£188.00 | 2022-03-01 | |

| Alichem | A449039518-5g |

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

931583-43-6 | 95% | 5g |

$614.76 | 2023-08-31 | |

| A2B Chem LLC | AD03196-250mg |

Cycloheptylboronic acid, pinacol ester |

931583-43-6 | 95% | 250mg |

$152.00 | 2024-07-18 | |

| Enamine | EN300-6251991-2.5g |

2-cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

931583-43-6 | 2.5g |

$446.0 | 2023-07-06 | ||

| A2B Chem LLC | AD03196-1g |

Cycloheptylboronic acid, pinacol ester |

931583-43-6 | 98% | 1g |

$176.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245692-250mg |

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

931583-43-6 | 98% | 250mg |

¥1437.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245692-1g |

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

931583-43-6 | 98% | 1g |

¥2682.00 | 2024-04-25 | |

| Ambeed | A281739-250mg |

2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

931583-43-6 | 98% | 250mg |

$125.0 | 2024-04-16 |

Cycloheptylboronic acid, pinacol ester 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 30 °C

1.2 Reagents: Triethylamine ; 1 h, rt

1.2 Reagents: Triethylamine ; 1 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt

リファレンス

- Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade, Angewandte Chemie, 2019, 58(12), 3870-3874

合成方法 3

はんのうじょうけん

1.1 Catalysts: Cupric chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt

1.2 Reagents: Potassium methoxide ; 30 min, rt

1.3 1 h, rt

1.2 Reagents: Potassium methoxide ; 30 min, rt

1.3 1 h, rt

リファレンス

- Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air, ACS Catalysis, 2016, 6(12), 8332-8335

合成方法 4

はんのうじょうけん

1.1 Reagents: Azobisisobutyronitrile , Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt

1.2 Reagents: Triethylamine ; 1 h, rt

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C

1.2 Reagents: Triethylamine ; 1 h, rt

1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C

リファレンス

- Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane, Chemical Communications (Cambridge, 2021, 57(46), 5674-5677

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt

リファレンス

- Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual Catalysis, Angewandte Chemie, 2021, 60(51), 26511-26517

合成方法 6

はんのうじょうけん

1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ; 12 h, rt

リファレンス

- Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticles, RSC Advances, 2015, 5(58), 46672-46676

合成方法 7

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ; 19 min, 25 °C

1.2 Reagents: Triethylamine ; 1 h, 25 °C

1.3 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Triethylamine ; 1 h, 25 °C

1.3 Reagents: Sodium chloride Solvents: Water

リファレンス

- Electro-initiated preparation method of alkyl boride, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Sodium methoxide , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ; 12 h, rt

1.2 Reagents: Triethylamine ; 1 h, rt

1.3 Solvents: Ethyl acetate , Water ; rt

1.2 Reagents: Triethylamine ; 1 h, rt

1.3 Solvents: Ethyl acetate , Water ; rt

リファレンス

- Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine, Angewandte Chemie, 2020, 59(5), 2095-2099

合成方法 9

はんのうじょうけん

1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 6 h, 20 °C

1.2 Reagents: Triethylamine ; 6 h, rt

1.2 Reagents: Triethylamine ; 6 h, rt

リファレンス

- Light-Mediated Sulfur-Boron Exchange, Organic Letters, 2021, 23(10), 3919-3922

合成方法 10

はんのうじょうけん

1.1 Catalysts: Zinc chloride , 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ; 30 min, rt

1.2 Reagents: Potassium tert-butoxide ; 30 min, rt

1.3 1 h, rt

1.2 Reagents: Potassium tert-butoxide ; 30 min, rt

1.3 1 h, rt

リファレンス

- Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room Temperature, Angewandte Chemie, 2014, 53(7), 1799-1803

合成方法 11

はんのうじょうけん

1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, 80 °C

1.2 24 h, 80 °C

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt

1.2 24 h, 80 °C

1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt

リファレンス

- Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst, Angewandte Chemie, 2021, 60(22), 12298-12303

合成方法 12

はんのうじょうけん

1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, rt

1.2 24 h, 80 °C

1.3 Reagents: Triethylamine ; 1 h, rt

1.2 24 h, 80 °C

1.3 Reagents: Triethylamine ; 1 h, rt

リファレンス

- Method for directly preparing alkyl boronate compound from alkyl halide, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride , N,N′-Dicyclohexylurea , Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ; 12 h, 35 °C

1.2 Reagents: Triethylamine ; 1 h, 23 °C

1.3 Solvents: Water ; 23 °C

1.2 Reagents: Triethylamine ; 1 h, 23 °C

1.3 Solvents: Water ; 23 °C

リファレンス

- Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis, Precision Chemistry, 2023, 1(2), 112-118

合成方法 14

はんのうじょうけん

1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C

リファレンス

- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism, Organic Letters, 2019, 21(17), 6597-6602

合成方法 15

はんのうじょうけん

1.1 Reagents: Isobutanol , Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ; 5 min, cooled

1.2 24 h, 60 °C

1.2 24 h, 60 °C

リファレンス

- Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl Bromides, Advanced Synthesis & Catalysis, 2012, 354(9), 1685-1691

合成方法 16

はんのうじょうけん

1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ; 2 h, 30 °C

リファレンス

- Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in air, Journal of Catalysis, 2021, 395, 258-265

合成方法 17

はんのうじょうけん

1.1 Reagents: Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt

1.2 Reagents: Triethylamine ; 1 h, rt

1.2 Reagents: Triethylamine ; 1 h, rt

リファレンス

- Boron esterification reaction method catalyzed by alkyl bromide without transition metal, China, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Iron(III) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; rt; 12 h, rt

リファレンス

- Iron-Catalyzed Borylation of Alkyl Electrophiles, Journal of the American Chemical Society, 2014, 136(27), 9521-9523

合成方法 19

はんのうじょうけん

1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 37 °C

リファレンス

- Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and Pseudohalides, Angewandte Chemie, 2012, 51(2), 528-532

合成方法 20

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Bis(pinacolato)diborane Solvents: Dimethylacetamide ; 19 min, 25 °C

1.2 Reagents: Triethylamine ; 1 h, 25 °C

1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C

1.2 Reagents: Triethylamine ; 1 h, 25 °C

1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C

リファレンス

- Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters, Journal of the American Chemical Society, 2021, 143(33), 12985-12991

Cycloheptylboronic acid, pinacol ester Raw materials

- 2,3-Dimethylbutane-2,3-diol

- Borate(1-),tetrafluoro-

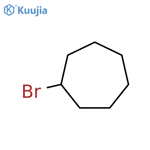

- Bromocycloheptane

- Chlorocycloheptane

- Bis(pinacolato)diborane

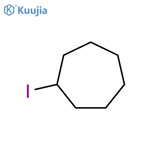

- Cycloheptane, iodo-

Cycloheptylboronic acid, pinacol ester Preparation Products

Cycloheptylboronic acid, pinacol ester 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

4. Book reviews

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

931583-43-6 (Cycloheptylboronic acid, pinacol ester) 関連製品

- 86308-26-1(2-hexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 177035-82-4(1-Dodecylboronic acid pinacol ester)

- 126689-01-8(Cyclopropylboronic acid, pinacol ester)

- 1073371-70-6(4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentyl]-1,3,2-dioxaborolane)

- 167692-95-7(2-Cyclohexylethylboronic acid pinacol ester)

- 76347-13-2(4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane)

- 87100-15-0(2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 126689-04-1(4,4,5,5-Tetramethyl-2-(1-methylcyclopropyl)-1,3,2-dioxaborolane)

- 141091-38-5(2-Decyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester

清らかである:99%

はかる:1g

価格 ($):219.0